

Physical and chemical properties of Benzo(b)furan-3-ylacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetylbenzo[b]furan

Cat. No.: B1279542

[Get Quote](#)

Benzo(b)furan-3-ylacetaldehyde: A Technical Guide for Researchers

Introduction: Benzo(b)furan-3-ylacetaldehyde is an organic compound featuring a benzofuran core functionalized with an acetaldehyde group at the 3-position. The benzofuran scaffold, a heterocyclic system composed of a fused benzene and furan ring, is a prominent structural motif in numerous natural products and synthetic molecules of significant biological importance. [1][2][3] Derivatives of benzofuran have garnered substantial attention in medicinal chemistry and drug discovery due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. [1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach, and the general biological context of Benzo(b)furan-3-ylacetaldehyde, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

While specific experimental data for Benzo(b)furan-3-ylacetaldehyde is limited in publicly available literature, a combination of computed data and properties of the parent benzofuran molecule provides valuable insights. The following table summarizes the key physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₂	PubChem[4]
Molecular Weight	160.17 g/mol	PubChem[4]
IUPAC Name	2-(1-benzofuran-3-yl)acetaldehyde	PubChem[4]
CAS Number	352434-24-3	PubChem[4]
Appearance	Assumed to be a liquid or low-melting solid at room temperature.	Inferred
Boiling Point	272.8 ± 15.0 °C (Predicted)	ChemicalBook[5]
Density	1.173 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[5]
Solubility	Expected to be soluble in common organic solvents like DMSO, ethanol, and dichloromethane. Limited solubility in water is predicted.	Inferred from structure
LogP (Octanol/Water)	2.67 (for parent compound Benzofuran)	HMDB[6]

Spectral Data

Specific experimental spectral data (NMR, IR, MS) for Benzo(b)furan-3-ylacetaldehyde are not readily available in the cited literature. However, characteristic spectral features can be predicted based on its structure:

- ¹H NMR: Aromatic protons on the benzofuran ring are expected in the range of δ 7.0-8.0 ppm. A singlet or triplet for the aldehydic proton would appear significantly downfield, typically between δ 9-10 ppm. The methylene protons adjacent to the aromatic ring and the carbonyl group would likely appear as a doublet around δ 3.5-4.0 ppm.
- ¹³C NMR: Aromatic carbons would resonate in the δ 110-155 ppm region. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm.

- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around $1720\text{-}1740\text{ cm}^{-1}$. C-H stretching vibrations for the aldehyde proton would appear around 2720 cm^{-1} and 2820 cm^{-1} . Aromatic C=C stretching bands would be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region. The IR spectrum for the parent compound, benzofuran, is available in the NIST Chemistry WebBook.[\[7\]](#)[\[8\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $m/z = 160$. Common fragmentation patterns would involve the loss of the formyl group (-CHO) or the entire acetaldehyde side chain. The mass spectrum for the parent benzofuran shows a strong molecular ion peak at $m/z = 118$.[\[9\]](#)[\[10\]](#)

Reactivity and Stability

The chemical reactivity of Benzo(b)furan-3-ylacetaldehyde is dictated by its two main functional components: the benzofuran ring and the acetaldehyde side chain.

- Benzofuran Ring: The furan moiety of the benzofuran system is electron-rich and susceptible to electrophilic substitution, primarily at the 2-position. It can also undergo reactions such as lithiation and cycloadditions. The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by existing substituents.
- Acetaldehyde Group: The aldehyde functional group is highly reactive. It can be readily oxidized to the corresponding carboxylic acid, benzo[b]furan-3-ylacetic acid. Conversely, it can be reduced to the primary alcohol, 2-(benzo[b]furan-3-yl)ethanol. The α -protons on the methylene group are acidic and can be removed by a base to form an enolate, which can then participate in various nucleophilic addition and substitution reactions (e.g., aldol condensation, alkylation).

The compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and strong bases, to prevent polymerization and degradation.

Experimental Protocols

While numerous methods exist for the synthesis of the benzofuran core, a specific, detailed protocol for Benzo(b)furan-3-ylacetaldehyde is not explicitly described in the surveyed literature.[\[5\]](#)[\[11\]](#)[\[12\]](#) A plausible and efficient method for its preparation is the mild oxidation of the corresponding primary alcohol, 2-(benzo[b]furan-3-yl)ethanol.

Proposed Synthesis: Oxidation of 2-(Benzo[b]furan-3-yl)ethanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium dichromate (PDC), a mild and selective oxidizing agent.[\[13\]](#)

Methodology:

- Preparation of Reagents: 2-(Benzo[b]furan-3-yl)ethanol (1 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (CH_2Cl_2), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Oxidant: Pyridinium dichromate (PDC) (approximately 1.5 to 2 equivalents) is added to the solution in one portion.
- Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional dichloromethane.
- Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzo(b)furan-3-ylacetaldehyde.
- Characterization: The structure and purity of the final product are confirmed using standard analytical techniques such as NMR spectroscopy (^1H and ^{13}C), IR spectroscopy, and mass spectrometry.

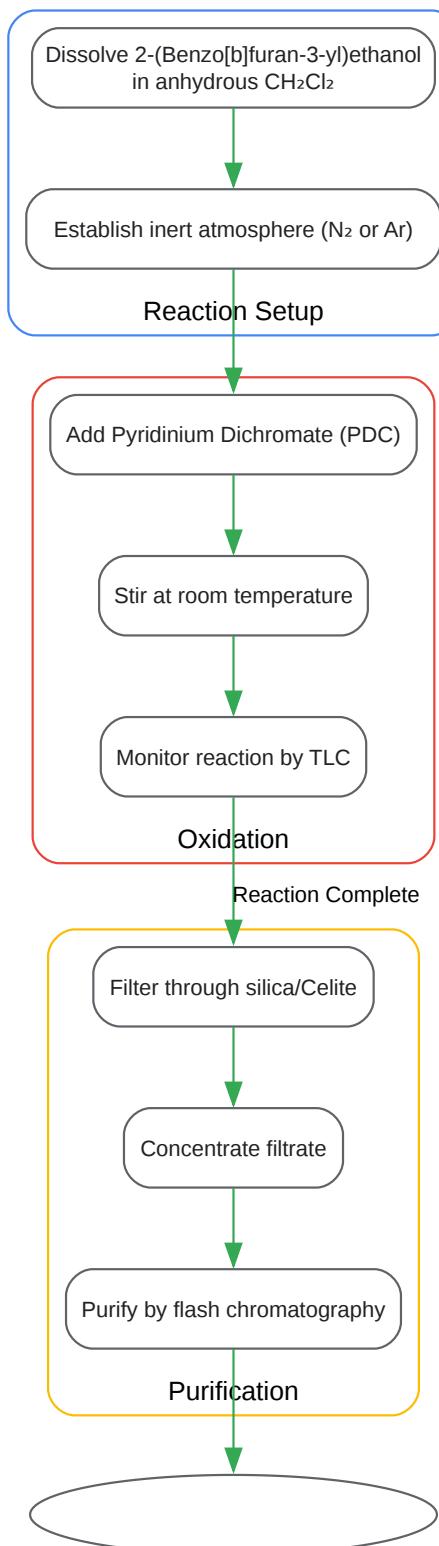


Figure 1: Synthetic Workflow for Benzo(b)furan-3-ylacetaldehyde

[Click to download full resolution via product page](#)

Figure 1: Synthetic Workflow for Benzo(b)furan-3-ylacetaldehyde

Biological Activity and Drug Development Potential

The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a vast array of biological activities.[1][2] While the specific biological profile of Benzo(b)furan-3-ylacetaldehyde is not well-documented, the core structure is associated with significant therapeutic potential.

- **Anticancer Activity:** Many benzofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Some compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis.
- **Antimicrobial Activity:** The benzofuran scaffold is present in compounds with significant antibacterial and antifungal properties.[1] These derivatives can target essential microbial enzymes or disrupt cell membrane integrity.
- **Other Activities:** Research has also highlighted the anti-inflammatory, antioxidant, antiviral, and immunosuppressive potential of various substituted benzofurans.[1][2]

The diverse biological activities of this class of compounds are attributed to the ability of the heterocyclic system to engage in various intermolecular interactions, such as hydrogen bonding and π -stacking, with biological targets like enzymes and receptors.[1] The acetaldehyde moiety at the 3-position of the target molecule offers a reactive handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening and drug development.

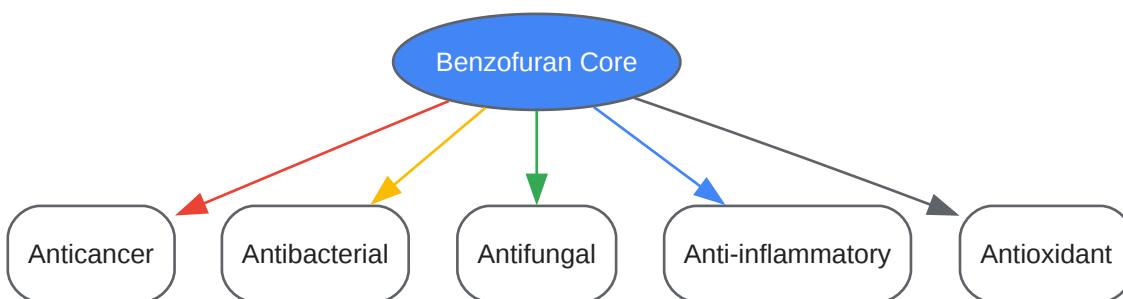


Figure 2: Biological Activities of the Benzofuran Scaffold

[Click to download full resolution via product page](#)

Figure 2: Biological Activities of the Benzofuran Scaffold

Conclusion

Benzo(b)furan-3-ylacetaldehyde is a valuable chemical entity, primarily due to its reactive aldehyde functionality and the privileged benzofuran scaffold. While specific experimental data for this compound are sparse, its properties can be reasonably inferred from related structures and computational models. The synthetic accessibility, likely via oxidation of the corresponding alcohol, and the proven therapeutic potential of the benzofuran core make this compound and its derivatives attractive targets for future research in medicinal chemistry and materials science. Further investigation is warranted to fully characterize its physical properties, explore its unique reactivity, and elucidate its specific biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzofuran - Wikipedia [en.wikipedia.org]
- 4. Benzo(b)furan-3-ylacetaldehyde | C10H8O2 | CID 18351319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Benzofuran [webbook.nist.gov]
- 8. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]
- 9. Benzofuran [webbook.nist.gov]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. One-Step Regioselective Synthesis of Benzofurans from Phenols and α -Haloketones [mdpi.com]
- 13. joac.info [joac.info]
- To cite this document: BenchChem. [Physical and chemical properties of Benzo(b)furan-3-ylacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279542#physical-and-chemical-properties-of-benzo-b-furan-3-ylacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com